5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, a naphthalen-1-ylmethyl sulfanyl group, and a phenyl group
Preparation Methods
The synthesis of 5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) has been reported to achieve high regioselectivity and yield . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce additional functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene moiety and has been synthesized using similar catalytic processes.
2,2,5-Trimethyl-3-(1-phenylethoxy)-4-phenyl-3-azahexane:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C28H27N3S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-7-(naphthalen-1-ylmethylsulfanyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H27N3S/c1-19-26(21-12-6-5-7-13-21)27-29-24(28(2,3)4)17-25(31(27)30-19)32-18-22-15-10-14-20-11-8-9-16-23(20)22/h5-17H,18H2,1-4H3 |
InChI Key |
QTJCCHGRDRCWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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